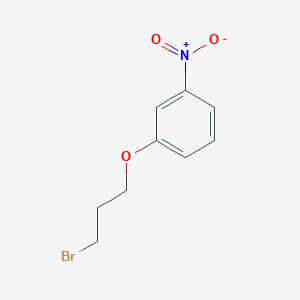

1-(3-Bromopropoxy)-3-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAHGRZCIBFEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428293 | |

| Record name | 1-(3-bromopropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31191-43-2 | |

| Record name | 1-(3-bromopropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization Strategies

Classical and Contemporary Approaches for the Synthesis of 1-(3-Bromopropoxy)-3-nitrobenzene

The construction of the ether linkage and the incorporation of the nitro and bromo functional groups are the key transformations in synthesizing the target molecule.

The most direct and widely used method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the alkylation of a phenol (B47542) with an alkyl halide. In this specific case, 3-nitrophenol (B1666305) is reacted with an excess of 1,3-dibromopropane (B121459).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org First, a base is used to deprotonate the hydroxyl group of 3-nitrophenol, forming a more nucleophilic 3-nitrophenoxide ion. This phenoxide then attacks one of the primary carbon atoms of 1,3-dibromopropane, displacing a bromide ion as the leaving group to form the desired ether bond. wikipedia.orgmasterorganicchemistry.com

The use of an excess of 1,3-dibromopropane is crucial to favor the formation of the mono-alkylation product, this compound, and to minimize the formation of the diaryl ether byproduct, 1,3-bis(3-nitrophenoxy)propane.

Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. jk-sci.comresearchgate.net Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate and yield. researchgate.net

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 3-Nitrophenol | 1,3-Dibromopropane | K₂CO₃ | Acetone | Reflux, 15 h | researchgate.net |

An alternative, though less direct, synthetic strategy involves electrophilic aromatic substitution on a nitrobenzene (B124822) precursor. This approach would require a multi-step sequence.

One possible pathway begins with the bromination of nitrobenzene. The nitro group is a meta-directing deactivator, so the bromination of nitrobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in oleum (B3057394) yields 1-bromo-3-nitrobenzene (B119269) (m-bromonitrobenzene). google.comorgsyn.orgprepchem.com

Following the bromination, the target molecule could theoretically be synthesized through a nucleophilic aromatic substitution (SNAr) reaction. However, aryl halides like 1-bromo-3-nitrobenzene are generally unreactive towards SNAr unless activated by strong electron-withdrawing groups. The nitro group does provide activation, but reacting 1-bromo-3-nitrobenzene with 3-bromopropan-1-ol under basic conditions is not a commonly reported high-yield synthesis for this specific compound.

A more plausible, yet still multi-step, approach would be the methoxydenitration of 3-bromonitrobenzene to form 3-bromoanisole, which is not on the direct path to the target compound but illustrates a relevant substitution reaction. google.com

Functional group interconversions (FGIs) represent another synthetic avenue, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk This strategy can be particularly useful if a precursor molecule is more readily available.

For instance, one could synthesize 3-(3-nitrophenoxy)propan-1-ol (B1418320) and then convert the terminal hydroxyl group to a bromide. The initial ether could be formed by the Williamson ether synthesis between 3-nitrophenol and 3-bromopropan-1-ol. The subsequent conversion of the alcohol to the alkyl bromide can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄). vanderbilt.edu This method avoids the use of 1,3-dibromopropane and the potential for dialkylation side products.

Another FGI approach could start from a different aromatic precursor. For example, if a molecule with a 3-(3-bromopropoxy)phenyl group were available, a nitration reaction could be performed. However, the existing ether chain could be susceptible to cleavage under harsh nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). solubilityofthings.com Therefore, the order of reactions is critical to the success of the synthesis. libretexts.org

Catalytic Systems and Promoters in Synthetic Pathways

To improve reaction efficiency, reduce reaction times, and enhance yields, various catalytic systems can be employed in the synthesis of this compound.

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.orgmdma.ch In the Williamson ether synthesis of this compound, the 3-nitrophenoxide salt is often in a solid phase or an aqueous phase, while the 1,3-dibromopropane is in an organic phase.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the solid/aqueous phase into the organic phase where the reaction occurs. wikipedia.orgdalalinstitute.com The large, lipophilic organic groups on the catalyst cation form a complex with the phenoxide anion, allowing it to dissolve in the organic solvent and react with the alkyl halide. This process significantly increases the reaction rate and can lead to higher yields with fewer byproducts. dalalinstitute.comcrdeepjournal.org

Common phase-transfer catalysts for such etherification reactions include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium chloride, benzyltriethylammonium chloride, and various phosphonium salts. google.comwikipedia.org The use of PTC can also allow for milder reaction conditions and may reduce the need for strictly anhydrous solvents. dalalinstitute.com

Table 2: Common Phase-Transfer Catalysts

| Catalyst Type | Examples | Function | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Transport anionic nucleophiles from aqueous/solid phase to organic phase | google.comwikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide, Tetrabutylphosphonium bromide | Similar to ammonium salts, often with higher thermal stability | wikipedia.orgcrdeepjournal.org |

While the Williamson ether synthesis is the classical method, modern organic synthesis sometimes employs transition-metal-catalyzed cross-coupling reactions to form C-O bonds. However, for the synthesis of simple alkyl aryl ethers from primary alkyl halides like 1,3-dibromopropane, these methods are generally not required as the SN2 reaction is quite efficient.

Ullmann-type couplings, which traditionally use copper catalysts to couple an aryl halide with an alcohol, are typically reserved for forming diaryl ethers or when the aryl halide is unactivated. jk-sci.com Buchwald-Hartwig amination, a palladium-catalyzed reaction, has also been extended to etherification, but it is more commonly applied when the SN2 pathway is disfavored, for instance, with secondary alkyl halides or when trying to avoid strongly basic conditions.

For the specific synthesis of this compound from 3-nitrophenol and 1,3-dibromopropane, the uncatalyzed or phase-transfer-catalyzed Williamson ether synthesis remains the most straightforward and economically viable method.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is intricately linked to the reaction conditions. Key factors that are manipulated to enhance the yield and selectivity of the desired product include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical in the Williamson ether synthesis as it influences the solubility of the reactants and the rate of the S(_N)2 reaction. Polar aprotic solvents are generally favored as they can effectively solvate the cation of the base without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity. Commonly employed solvents include acetonitrile (B52724) and N,N-dimethylformamide (DMF). rsc.org

The reaction temperature also plays a pivotal role. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired by-products through competing elimination reactions. For the Williamson ether synthesis, a temperature range of 50-100 °C is typically considered optimal.

To illustrate the impact of solvent and temperature, consider the following hypothetical data based on typical Williamson ether synthesis outcomes:

| Solvent | Temperature (°C) | Yield of this compound (%) |

| Acetonitrile | 50 | 75 |

| Acetonitrile | 80 | 85 |

| DMF | 50 | 80 |

| DMF | 80 | 90 |

| Ethanol | 50 | 60 |

| Ethanol | 80 | 65 |

This table is generated based on general principles of Williamson ether synthesis and is for illustrative purposes. Actual experimental results may vary.

Stoichiometric Considerations and By-product Minimization

The molar ratio of the reactants, 3-nitrophenol and 1,3-dibromopropane, is a crucial factor in determining the product distribution. A common challenge in this synthesis is the potential for the desired product to undergo a second substitution with another molecule of 3-nitrophenoxide, leading to the formation of a symmetrical diether by-product, 1,3-bis(3-nitrophenoxy)propane.

To favor the formation of the monosubstituted product, this compound, an excess of the dihaloalkane (1,3-dibromopropane) is typically used. This ensures that the phenoxide is more likely to react with a molecule of 1,3-dibromopropane rather than the already formed product.

Another potential by-product can arise from the elimination reaction (E2) of 1,3-dibromopropane, which would lead to the formation of allyl bromide. However, since 1,3-dibromopropane is a primary halide, the S(_N)2 reaction is generally favored over the E2 reaction. The choice of a non-hindered base also helps to minimize this side reaction.

The following table outlines the key reactants and potential by-products in this synthesis:

| Compound Name | Role/Type |

| This compound | Desired Product |

| 3-Nitrophenol | Reactant |

| 1,3-Dibromopropane | Reactant |

| 1,3-Bis(3-nitrophenoxy)propane | By-product (from double substitution) |

| Allyl bromide | By-product (from elimination) |

Careful control of the stoichiometry, along with the previously discussed optimization of solvent and temperature, is paramount in achieving a high yield of the desired this compound while minimizing the formation of these by-products.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in the 3-bromopropoxy side chain is an excellent electrophile for SN2 reactions. The carbon atom bonded to the bromine is susceptible to attack by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

The displacement of the bromide ion is a key transformation for introducing diverse functionalities.

Nitrogen Nucleophiles: The reaction with nitrogen-based nucleophiles provides a direct route to various amine derivatives. For instance, reacting 1-(3-Bromopropoxy)-3-nitrobenzene with a secondary amine like diethylamine (B46881) results in the formation of the corresponding tertiary amine, N,N-diethyl-N-[3-(3-nitrophenoxy)propyl]amine prepchem.com. Similarly, azide (B81097) ions (N₃⁻) serve as effective nucleophiles, yielding 1-(3-azidopropoxy)-3-nitrobenzene. This azide intermediate is particularly useful as it can be subsequently reduced to a primary amine, providing a two-step method for amination masterorganicchemistry.com.

Oxygen Nucleophiles: Oxygen nucleophiles, such as alkoxides or phenoxides, react under Williamson ether synthesis conditions to form new ether linkages. For example, treatment with sodium methoxide (B1231860) would yield 1-methoxy-3-(3-nitrophenoxy)propane. Halide exchange reactions, such as the Finkelstein reaction, can also occur. Reacting the bromo compound with sodium iodide (NaI) in acetone (B3395972) would produce 1-(3-iodopropoxy)-3-nitrobenzene, a potentially more reactive intermediate for subsequent nucleophilic substitutions.

Sulfur Nucleophiles: Thiolates (RS⁻) are potent nucleophiles that readily displace the bromide to form thioethers. The reaction with a simple alkanethiol, in the presence of a base to form the thiolate, would yield a 3-(alkylthio)propoxy derivative.

Table 1: Examples of Nucleophilic Substitution at the Bromine Center

| Nucleophile | Reagent Example | Product Class | Representative Product |

|---|---|---|---|

| Nitrogen | Diethylamine (Et₂NH) | Tertiary Amine | N,N-diethyl-N-[3-(3-nitrophenoxy)propyl]amine |

| Sodium Azide (NaN₃) | Alkyl Azide | 1-(3-azidopropoxy)-3-nitrobenzene | |

| Oxygen | Sodium Methoxide (NaOMe) | Ether | 1-methoxy-3-(3-nitrophenoxy)propane |

| Sodium Iodide (NaI) | Alkyl Iodide | 1-(3-iodopropoxy)-3-nitrobenzene | |

| Sulfur | Sodium Ethanethiolate (NaSEt) | Thioether | 1-(3-ethylthiopropoxy)-3-nitrobenzene |

The dual functionality of this compound makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. This process typically involves a two-step sequence. First, the nitro group is reduced to a primary amine, yielding 3-(3-bromopropoxy)aniline. This intermediate possesses both a nucleophilic amine and an electrophilic alkyl bromide.

Under appropriate conditions, typically with the application of a non-nucleophilic base to neutralize the generated HBr, the aniline (B41778) derivative undergoes an intramolecular SN2 reaction. The nitrogen atom of the amino group attacks the terminal carbon of the bromopropoxy chain, displacing the bromide and forming a new six-membered ring. This cyclization yields a tetrahydro-2H-1,4-benzoxazine derivative, a scaffold present in various biologically active molecules organic-chemistry.orgresearchgate.net.

The carbon-bromine bond in the aliphatic chain can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: While more common for aryl and vinyl halides, the Suzuki coupling of alkyl bromides is also an established method organic-chemistry.org. This reaction would involve a palladium catalyst and a base to couple the bromopropoxy moiety with an organoboron reagent, such as an arylboronic acid, to form a C(sp³)–C(sp²) bond wikipedia.orglibretexts.org. This would result in a product where the bromine atom is replaced by an aryl group.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides wikipedia.orgorganic-chemistry.org. Using a palladium catalyst and a copper(I) co-catalyst, this compound could react with a terminal alkyne to introduce an alkynyl group at the end of the side chain, forming a C(sp³)–C(sp) bond libretexts.org.

Grignard Reaction: The compound can be used to form a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent mnstate.edusigmaaldrich.com. This would create a highly reactive organomagnesium species, 3-(3-nitrophenoxy)propylmagnesium bromide. This nucleophilic reagent can then be used to attack a wide range of electrophiles, such as aldehydes, ketones, or esters, to form new carbon-carbon bonds and construct more complex structures umkc.edumiracosta.edu. A significant challenge in this approach is the potential incompatibility of the highly basic Grignard reagent with the electrophilic nitro group.

Transformations Involving the Nitro Aromatic Moiety

The nitro group profoundly influences the reactivity of the benzene (B151609) ring and is itself a key functional group that can be converted into other nitrogen-containing moieties.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis savemyexams.comsavemyexams.com. This conversion of this compound to 3-(3-bromopropoxy)aniline is crucial for subsequent reactions, such as the intramolecular cyclization described previously.

A variety of reducing agents can accomplish this transformation. The primary challenge is chemoselectivity: reducing the nitro group without causing cleavage of the C-Br or C-O bonds in the side chain.

Table 2: Reagents for the Selective Reduction of the Nitro Group

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Tin (Sn) / HCl | Concentrated HCl, heat | A classic method; the product is initially the ammonium (B1175870) salt, which requires neutralization with a base (e.g., NaOH) to liberate the free amine chemguide.co.uk. |

| Iron (Fe) / Acetic Acid | Acetic acid, heat | A milder alternative to Sn/HCl, often used in laboratory settings. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Highly efficient, but can sometimes lead to de-bromination (hydrodebromination) as a side reaction. |

| Raney Nickel | H₂ or Hydrazine (B178648) | Often preferred over Pd/C for substrates containing halogens, as it is less prone to causing dehalogenation organic-chemistry.org. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent suitable for sensitive substrates. |

Under controlled conditions, the reduction can be stopped at intermediate stages. For instance, using specific reagents like zinc dust with ammonium chloride can lead to the formation of the corresponding N-arylhydroxylamine researchgate.net.

The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the highly electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring onto the nitro group. This has two major consequences for electrophilic aromatic substitution (EAS) reactions.

First, the withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

Second, the nitro group acts as a meta-director. By drawing resonance structures of the sigma complex (the Wheland intermediate) formed upon electrophilic attack, it becomes clear that attack at the ortho and para positions places a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. In contrast, attack at the meta position keeps the positive charge delocalized over the other three carbons of the ring, avoiding this unfavorable arrangement. Consequently, the transition state for meta attack is lower in energy, and the meta-substituted product is predominantly formed libretexts.orglibretexts.org.

Electrophilic Aromatic Substitution and Regioselectivity on Substituted Benzenes

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.org

In the case of this compound, the benzene ring is substituted with two groups: a 3-bromopropoxy group (-O(CH2)3Br) at position 1 and a nitro group (-NO2) at position 3. These groups exert opposing electronic effects, which complicates the prediction of substitution patterns.

The 3-Bromopropoxy Group : As an alkoxy group, it is an activating group and an ortho-, para-director . The oxygen atom adjacent to the ring possesses lone pairs of electrons that it can donate into the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions, making them more susceptible to attack by an electrophile. libretexts.org

The Nitro Group : This is a powerful deactivating group and a meta-director . msu.edu Through both inductive and resonance effects, it strongly withdraws electron density from the benzene ring. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic attack is directed to the meta position (position 5), which is the least deactivated. youtube.comrsc.org

The directing effects of these two substituents are in conflict. The activating 3-bromopropoxy group directs incoming electrophiles to positions 2, 4, and 6, while the deactivating nitro group directs them to position 5. In situations with competing substituents, the most powerfully activating group typically governs the regioselectivity. However, the positions strongly activated by the alkoxy group (2, 4, and 6) are simultaneously strongly deactivated by the nitro group, which is ortho or para to them. This leads to a highly deactivated ring system where predicting the major product is complex and often results in a mixture of isomers under harsh reaction conditions.

The table below summarizes the directing influences on the available positions for an incoming electrophile (E+).

Interactive Data Table: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to -O(CH₂)₃Br (Activating) | Relation to -NO₂ (Deactivating) | Predicted Outcome |

| 2 | ortho (Activated) | ortho (Strongly Deactivated) | Minor product or requires harsh conditions |

| 4 | para (Activated) | ortho (Strongly Deactivated) | Minor product or requires harsh conditions |

| 5 | meta (Less Activated) | meta (Least Deactivated) | Potential major product |

| 6 | ortho (Activated) | para (Strongly Deactivated) | Minor product or requires harsh conditions |

Other Relevant Chemical Transformations and Rearrangements

Beyond electrophilic substitution on the aromatic ring, this compound can undergo several other chemical transformations centered on its functional groups.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H2 with a Pd, Pt, or Ni catalyst) or treatment with metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). youtube.com This transformation is significant as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which would fundamentally alter the reactivity of the aromatic ring in subsequent reactions. The product of this reaction is 3-(3-bromopropoxy)aniline.

Nucleophilic Substitution on the Alkyl Chain: The 3-bromopropoxy side chain contains a primary alkyl bromide, which is an excellent substrate for SN2 reactions. The bromine atom can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at the end of the propoxy chain, making it a versatile handle for further molecular elaboration. Examples include:

Reaction with sodium cyanide (NaCN) to yield 4-(3-nitrophenoxy)butanenitrile.

Reaction with sodium azide (NaN3) to form 1-(3-azidopropoxy)-3-nitrobenzene.

Reaction with sodium hydroxide (B78521) (NaOH) or water to produce 3-(3-nitrophenoxy)propan-1-ol (B1418320).

Ether Cleavage: While ether linkages are generally stable, they can be cleaved under stringent conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Treatment of this compound with concentrated HBr at high temperatures would likely cleave the ether bond, yielding 3-nitrophenol (B1666305) and 1,3-dibromopropane (B121459).

The table below provides a summary of these potential transformations.

Interactive Data Table: Other Chemical Transformations of this compound

| Reactant(s) | Functional Group Involved | Type of Reaction | Product(s) |

| H₂, Pd/C or Fe, HCl | Nitro group (-NO₂) | Reduction | 3-(3-Bromopropoxy)aniline |

| Sodium cyanide (NaCN) | Alkyl bromide (-CH₂Br) | Nucleophilic Substitution (SN2) | 4-(3-Nitrophenoxy)butanenitrile |

| Sodium azide (NaN₃) | Alkyl bromide (-CH₂Br) | Nucleophilic Substitution (SN2) | 1-(3-Azidopropoxy)-3-nitrobenzene |

| Conc. HBr, heat | Ether (-O-) and Alkyl bromide | Ether Cleavage & Substitution | 3-Nitrophenol and 1,3-Dibromopropane |

Derivatization Strategies and Complex Analogue Synthesis

Utilizing 1-(3-Bromopropoxy)-3-nitrobenzene as a Key Intermediate in Multi-step Syntheses

In the realm of multi-step synthesis, this compound is primarily employed as an electrophile. The bromoalkyl chain readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, extending the carbon skeleton and setting the stage for subsequent chemical modifications.

A common strategy involves the reaction of this compound with nucleophiles such as amines, thiols, or phenoxides. This initial substitution reaction forms a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively, yielding a more complex intermediate. The nitro group can then be chemically modified, for instance, by reduction to an aniline (B41778) derivative. This newly formed amino group can then participate in a variety of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions. This sequential approach allows for the controlled and stepwise assembly of intricate molecular frameworks.

Synthesis of Polyfunctionalized Aromatic and Heterocyclic Systems

The structure of this compound is a launchpad for the synthesis of polyfunctionalized aromatic and heterocyclic systems. Following the initial nucleophilic substitution on the bromopropyl chain, the nitro group can be leveraged to introduce further complexity.

For instance, after reaction with a suitable nucleophile, the nitro group can be reduced to an amine. This amine can then be used as a handle for the construction of heterocyclic rings. For example, condensation of the resulting aniline derivative with a 1,3-dicarbonyl compound can lead to the formation of quinoline (B57606) or quinolone structures. Alternatively, reaction with other bifunctional reagents can yield a variety of other heterocyclic systems, such as benzodiazepines or phenothiazines, depending on the chosen reaction partners and conditions. This strategy effectively transforms a simple aromatic precursor into a more complex, polycyclic system with potential applications in medicinal chemistry and materials science.

Preparation of Macrocyclic Structures Incorporating the Bromopropoxy-nitrobenzene Scaffold

The this compound scaffold can also be incorporated into macrocyclic structures. Macrocycles are large ring structures that often exhibit unique binding properties and are of significant interest in areas such as host-guest chemistry and drug discovery.

A potential synthetic route to macrocycles involves a bimolecular reaction of this compound with a difunctional nucleophile, such as a diamine or a dithiol, under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular polymerization. For example, reaction with a long-chain diamine could, in principle, lead to the formation of a macrocyclic ether-amine. The nitro group within the macrocyclic structure could then be further functionalized, altering the electronic properties and conformation of the ring.

Library Synthesis Approaches for Research Screening

In the context of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a powerful strategy for identifying new leads. The reactivity of this compound makes it a suitable starting material for library synthesis.

A combinatorial approach can be envisioned where a core structure, derived from this compound, is decorated with a variety of building blocks. For example, a parallel synthesis could be set up where an array of different nucleophiles (e.g., a collection of primary and secondary amines) are reacted with this compound in separate reaction vessels. This would generate a library of compounds with a common 3-nitrophenoxypropyl core but with diverse substituents at the end of the propyl chain. Subsequent modification of the nitro group across the library would further increase the structural diversity of the collection, providing a rich source of new molecules for biological or material screening.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(3-Bromopropoxy)-3-nitrobenzene in solution. Through a suite of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be mapped out.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic protons on the 3-nitrophenyl group exhibit a complex splitting pattern due to their meta-substitution. The proton at the C2 position typically appears as a triplet or a narrow multiplet, while the protons at C4, C5, and C6 show more complex doublet of doublets or multiplet patterns. The electron-withdrawing nitro group significantly deshields these protons, shifting them downfield. The aliphatic protons of the 3-bromopropoxy chain appear as three distinct multiplets. The methylene (B1212753) group attached to the ether oxygen (O-CH₂) is the most deshielded of the three, followed by the methylene group bonded to the bromine atom (CH₂-Br).

The ¹³C NMR spectrum complements the proton data, showing nine distinct carbon signals. The aromatic carbons are observed in the typical downfield region, with the carbon atom bearing the nitro group (C3) and the carbon attached to the ether oxygen (C1) being significantly influenced by these substituents. The three aliphatic carbons are found in the upfield region of the spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on analysis of similar structures like 1-butoxy-3-nitrobenzene. rsc.org

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |

| Ar-H2 | ~7.75 | t | C1 (Ar-O) | ~159.5 |

| Ar-H4 | ~7.45 | t | C2 (Ar) | ~108.9 |

| Ar-H5 | ~7.25 | ddd | C3 (Ar-NO₂) | ~149.0 |

| Ar-H6 | ~7.80 | ddd | C4 (Ar) | ~121.8 |

| O-CH₂ | ~4.15 | t | C5 (Ar) | ~130.2 |

| CH₂ | ~2.35 | quint | C6 (Ar) | ~115.8 |

| CH₂-Br | ~3.60 | t | O-CH₂ | ~65.5 |

| CH₂ | ~31.5 | |||

| CH₂-Br | ~29.5 |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional NMR experiments are essential. youtube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong cross-peaks would be observed between the adjacent methylene protons of the propyl chain (O-CH₂-CH₂ -CH₂-Br). Correlations would also be seen between the coupled aromatic protons (e.g., H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹JCH). youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.15 ppm would show a cross-peak to the carbon signal at ~65.5 ppm, assigning them as the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). sdsu.edu It is crucial for connecting different parts of the molecule. Key correlations would include the O-CH₂ protons showing a cross-peak to the aromatic C1 carbon, and the aromatic protons showing correlations to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It can provide insights into the preferred conformation of the molecule. A potential NOE could be observed between the O-CH₂ protons of the side chain and the H2 proton of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which serves as a powerful confirmation of its elemental formula. chemrxiv.org For C₉H₁₀BrNO₃, the calculated monoisotopic mass is 258.9844 Da. HRMS analysis would be expected to yield a measured mass within a very narrow tolerance (typically < 5 ppm) of this value.

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural information. Key expected fragmentation pathways for this compound would involve:

Cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺.

Loss of the entire bromopropoxy side chain.

Cleavage of the ether bond, leading to fragments corresponding to the 3-nitrophenoxy radical and the 3-bromopropyl cation.

Loss of the nitro group ([M-NO₂]⁺).

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₁₀⁷⁹BrNO₃ | [M] | 258.9844 |

| C₉H₁₀⁸¹BrNO₃ | [M+2] | 260.9823 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. nist.gov

For this compound, the IR spectrum would be dominated by strong absorptions from the nitro group. Aromatic nitro compounds typically show a strong, sharp asymmetric stretching band and a medium symmetric stretching band. orgchemboulder.com Other key signals include the C-O-C stretching of the aryl ether, C-H stretching from both the aromatic and aliphatic portions, and the C-Br stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| NO₂ | Asymmetric Stretch | 1550 - 1515 | Strong |

| NO₂ | Symmetric Stretch | 1355 - 1335 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Alkyl Halide (C-Br) | Stretch | 690 - 550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum of this compound is primarily defined by the nitrobenzene (B124822) chromophore. nih.gov The nitro group, being a strong deactivating group, and the alkoxy group, an activating group, both influence the electronic environment of the benzene (B151609) ring. up.ac.za The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the aromatic system and a weaker n→π* transition associated with the nitro group. nih.govresearchgate.net The solvent can influence the position of these bands; for instance, the charge-transfer band of nitrobenzene is known to shift to longer wavelengths (a red shift) in more polar solvents. stackexchange.com

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π→π* (E-band) | ~210-230 | Aromatic Ring |

| π→π* (B-band) | ~260-280 | Aromatic Ring-NO₂ |

| n→π* (R-band) | ~330-350 | Nitro Group |

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, detailing any significant intermolecular interactions such as halogen bonding, π-π stacking, or C-H···O hydrogen bonds that dictate the solid-state architecture. As of this writing, a public crystal structure for this specific compound has not been reported in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Component Separation (HPLC, GC)

The purity and component profile of this compound are critical parameters for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques indispensable for assessing the purity of the compound and for separating it from starting materials, by-products, and other impurities. These methods offer high resolution, sensitivity, and reproducibility, making them standard for quality control and analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase (RP) mode, is a primary method for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.

Detailed research has demonstrated that this compound can be effectively analyzed using a reverse-phase HPLC method. sielc.com The separation is typically achieved using a C18 or a specialized reverse-phase column, such as Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com Detection is usually performed using an ultraviolet (UV) detector, as the nitroaromatic chromophore in the molecule absorbs strongly in the UV region. cdc.govnih.gov The method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

| Parameter | Condition | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 (or other suitable reverse-phase columns, e.g., C18) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.comsielc.com |

| Alternative Mobile Phase | For Mass Spectrometry (MS) compatibility, formic acid is used instead of phosphoric acid. | sielc.comsielc.com |

| Detector | Ultraviolet (UV) Detector | cdc.govnih.gov |

| Application | Purity assessment, impurity isolation, pharmacokinetic studies. | sielc.com |

Gas Chromatography (GC)

Gas Chromatography is another essential technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be used to determine its purity and to detect volatile impurities that may be present from its synthesis. The analysis involves vaporizing the sample in a heated inlet and separating its components in a capillary column before detection.

The selection of the detector is crucial for achieving high sensitivity and selectivity. For halogenated and nitroaromatic compounds, an Electron Capture Detector (ECD) is highly sensitive due to the electronegative nature of the bromine and nitro groups. cdc.govepa.gov A Nitrogen-Phosphorus Detector (NPD) can also be employed for its selectivity towards nitrogen-containing compounds. epa.gov When coupled with Mass Spectrometry (GC-MS), the technique provides definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns. cdc.govresearchgate.net

Care must be taken to select a GC column that provides adequate resolution. For instance, EPA Method 8091, which covers nitroaromatics, notes that co-elution can occur on certain columns. On a DB-1701 column, for example, 4-nitrotoluene (B166481) and 1-chloro-3-nitrobenzene (B92001) are not well resolved, highlighting the importance of column selection and method validation for complex mixtures. epa.gov The use of surrogate and internal standards, such as 1-chloro-3-nitrobenzene or hexachlorobenzene, is recommended to monitor method performance and ensure accurate quantification. epa.gov

| Parameter | Condition | Source(s) |

| Technique | Gas Chromatography (GC) | cdc.gov |

| Injection | Split/Splitless or Direct Injection | epa.govnih.gov |

| Column | Wide-bore capillary columns (e.g., DB-5, DB-1701) | epa.gov |

| Detectors | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | cdc.govepa.gov |

| Application | Detection of volatile impurities, purity analysis, analysis in environmental samples. | cdc.govepa.gov |

| Internal Standard (Example) | Hexachlorobenzene | epa.gov |

| Surrogate Standard (Example) | 1-chloro-3-nitrobenzene | epa.gov |

Exploratory Research Applications in Interdisciplinary Scientific Domains

Application as a Core Building Block in Advanced Organic Synthesis

The presence of both a reactive bromine atom, susceptible to nucleophilic substitution and organometallic cross-coupling reactions, and a nitro group, which can be reduced to an amine or direct further substitution, makes 1-(3-Bromopropoxy)-3-nitrobenzene a valuable tool for organic chemists.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

In the quest for new therapeutic agents, the development of novel molecular scaffolds is of paramount importance. While direct examples of the use of this compound in completed drug molecules are not prevalent in publicly available research, its structural motifs are found in precursors to important pharmaceutical scaffolds. The m-nitrophenoxy moiety is a key component in the synthesis of various biologically active compounds.

For instance, related nitro-aromatic compounds are pivotal in constructing heterocyclic systems like benzoxazines, which are recognized for their wide range of pharmacological activities, including acting as potassium channel openers. nih.gov A general synthetic strategy involves the reduction of the nitro group to an amine, which can then undergo cyclization reactions. The propoxy linker in this compound offers additional flexibility and a site for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds for drug discovery. The bromo-group can be substituted by various nucleophiles to introduce diversity, or it can be used to link the molecule to another scaffold.

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

| Scaffold Type | Potential Synthetic Route Involving the Target Compound | Relevant Biological Activities of the Scaffold |

|---|---|---|

| Benzoxazines | Reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with a suitable dielectrophile. | Potassium channel opening, antihypertensive. nih.gov |

| Substituted Anilines | Catalytic hydrogenation of the nitro group. | Precursors to a vast array of pharmaceuticals. |

Intermediates for Agrochemical Development

The development of novel herbicides and pesticides often relies on the synthesis of specifically substituted aromatic compounds. The meta-substituted nitrobenzene (B124822) core of this compound is a structural feature found in some herbicidal compounds. For example, a patent describes the synthesis of a selective herbicide, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene, which shares the m-nitro-aromatic core. google.com

The synthetic utility of this compound in this field lies in its ability to serve as a platform for creating more complex molecules. The nitro group can be a crucial element for the molecule's biological activity or can be transformed into other functional groups. The bromopropoxy side chain can be modified to fine-tune the compound's properties, such as its solubility, stability, and target specificity.

Research in Materials Science and Engineering

The unique electronic and structural properties of this compound make it a compound of interest in the design and synthesis of new materials with tailored functionalities.

Components for Specialty Polymer Synthesis

In the realm of polymer chemistry, the structure of this compound offers intriguing possibilities. The nitrobenzene moiety can act as a controlling agent or retarder in radical polymerization processes. This allows for the synthesis of polymers with specific architectures, such as hyperbranched polymers, from monomers like divinylbenzene. researchgate.net The presence of the nitro group can influence the polymerization kinetics, leading to more controlled and well-defined polymer structures. researchgate.net

Furthermore, the bromopropoxy group provides a convenient handle for incorporating this unit into a polymer chain via nucleophilic substitution reactions, or for post-polymerization modification. This could allow for the creation of specialty polymers with tailored refractive indices, thermal stabilities, or other desirable physical properties.

Investigation in Functional Organic Materials for Optoelectronics (e.g., OLEDs)

The field of organic optoelectronics is continually searching for new molecules with useful photophysical properties. The strong electron-withdrawing nature of the nitro group makes nitro-aromatic compounds interesting candidates for nonlinear optical (NLO) materials. researchgate.netnih.govscispace.comnih.gov Research on related nitro-containing chalcones and benzanthrone (B145504) derivatives has shown that the nitro group can significantly enhance the NLO response of a molecule. scispace.comnih.gov These properties are crucial for applications in optical data storage, optical switching, and the development of devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov

While this compound itself is not a chromophore, it serves as a valuable building block for constructing more complex NLO-active molecules. The 3-nitrophenoxy ether component can be integrated into larger conjugated systems, where it can act as a potent electron-accepting unit. The bromopropoxy chain offers a synthetic route to attach this functional unit to other parts of a molecule or to a polymer backbone, enabling the design of advanced materials for optoelectronic applications.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application Area | Rationale for Use | Key Molecular Feature |

|---|---|---|

| Nonlinear Optics (NLO) | The nitro group is a strong electron-withdrawing group that can enhance the hyperpolarizability of a molecule. researchgate.netnih.govscispace.comnih.gov | 3-Nitrophenyl group |

| Organic Light-Emitting Diodes (OLEDs) | Can be a building block for host or emitter materials with tailored electronic properties. | Entire molecule for synthetic modification |

Catalysis Research and Catalyst Design

The dual functionality of this compound makes it a versatile tool in the field of catalysis. It can be employed both as a substrate for testing new catalysts and as a precursor for designing novel ligands and catalytic systems.

The catalytic reduction of nitroarenes to aminoarenes is a fundamentally important transformation in industrial chemistry. mdpi.com this compound can serve as a model substrate to evaluate the efficiency, selectivity, and mechanism of new catalysts developed for this reaction. mdpi.com The presence of the bromo-substituent allows for the study of catalyst tolerance to halide functional groups.

Moreover, the bromine atom in the molecule can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. wikipedia.orgnih.gov This allows for the synthesis of more complex molecules where the 3-nitrophenoxypropyl moiety is coupled with other organic fragments. rsc.orgrhhz.net Such reactions are instrumental in the construction of sophisticated ligands for transition metal catalysts, where the electronic properties of the nitro-substituted ring can influence the catalytic activity.

Substrate in the Study of Catalytic Reduction of Nitroaromatics

The catalytic reduction of nitroaromatics is a fundamental chemical transformation, primarily for the synthesis of anilines, which are crucial intermediates in the production of pharmaceuticals, dyes, and polymers. This compound serves as a model substrate in this field, allowing researchers to evaluate the efficacy, selectivity, and mechanisms of various catalytic systems.

The reduction of the nitro group in this compound to an amino group yields 3-(3-bromopropoxy)aniline. This reaction is of significant interest as the product retains a reactive alkyl halide handle, making it a valuable building block for further chemical synthesis. The challenge in this transformation lies in achieving high chemoselectivity, where the nitro group is reduced without affecting the bromo-substituent or causing hydrodebromination.

Research in this area focuses on developing catalysts that can operate under mild conditions with high efficiency. nih.govnih.gov Various heterogeneous and homogeneous catalysts have been explored for the reduction of nitroaromatics. rsc.orgchemistryworld.com Supported metal nanoparticles, such as gold (Au) on metal oxides (e.g., Al₂O₃, TiO₂) and copper-based metal-organic frameworks (Cu@C), have demonstrated high activity and selectivity. researchgate.netresearchgate.netresearchgate.netmdpi.com For instance, studies on supported gold nanoparticles have shown that the particle size and the nature of the support are critical for catalytic performance. researchgate.net In situ FTIR studies have helped elucidate the reaction mechanism, suggesting that the nitro group adsorbs preferentially onto the catalyst surface, facilitating its reduction. researchgate.net

The choice of reducing agent is also crucial. While molecular hydrogen (H₂) is common, other agents like sodium borohydride (B1222165) (NaBH₄) and hydrazine (B178648) hydrate (B1144303) are also employed, particularly in laboratory-scale syntheses. nih.govresearchgate.netmdpi.comchemrxiv.org The development of efficient catalysts for nitrobenzene reduction using NaBH₄ has been a focus, with some non-noble metal catalysts achieving 100% conversion in minutes. researchgate.netmdpi.com

The full control over the catalytic hydrogenation of nitroaromatics can potentially lead to six different products: nitroso, hydroxylamine, azoxy, azo, hydrazo, or aniline (B41778) compounds. nih.gov Achieving such selectivity with a single catalytic system is a significant challenge in heterogeneous catalysis. nih.gov The insights gained from studying the reduction of substrates like this compound contribute to a deeper understanding of reaction networks and guide the selective synthesis of various N-containing compounds. nih.gov

Table 1: Catalytic Systems for the Reduction of Nitroaromatics

| Catalyst System | Support | Reductant | Key Findings |

|---|---|---|---|

| Platinum (Pt) Nanoparticles | Tin(IV) oxide (SnO₂) | H₂ | Enables full selectivity control to yield six possible reduction products (nitroso, hydroxylamine, azoxy, azo, hydrazo, or aniline). nih.gov |

| Gold (Au) Nanoparticles | Aluminum oxide (Al₂O₃) | H₂ | High activity and chemoselectivity for nitro group reduction. Requires small Au particle size and specific support acid-base properties. researchgate.net |

| Ruthenium-Palladium (Ru-Pd) Nanoparticles | Carbon Nitride (C₃N₄) | H₂ | High production rate for sequential hydrogenation of the nitro group and the aromatic ring. nih.gov |

| Copper-based MOF (Cu@C) | Carbon | Sodium Borohydride (NaBH₄) | High conversion (100%) and rapid reaction time (8 minutes) for nitrobenzene reduction. researchgate.netmdpi.com |

Ligand or Precursor for Heterogeneous and Homogeneous Catalysts

The unique structure of this compound makes it a potential precursor for synthesizing specialized ligands and catalysts. rsc.orgosti.gov The field of catalysis continuously seeks to bridge the gap between homogeneous catalysts, known for their high activity and selectivity, and heterogeneous catalysts, favored for their stability and recyclability. chemistryworld.comresearchgate.netresearchgate.net

The transformation of this compound can yield derivatives suitable for catalyst design. For example:

Reduction to Amine: The catalytic reduction of the nitro group to an amine (3-(3-bromopropoxy)aniline) creates a coordinating group. This amino group can act as a ligand, binding to a metal center to form a homogeneous catalyst.

Grafting onto Supports: The bromopropoxy chain provides a reactive site for immobilization. This allows the molecule, or a catalyst derived from it, to be covalently attached to a solid support like silica (B1680970) or a polymer. This process converts a soluble, homogeneous species into a solid, heterogeneous catalyst, simplifying catalyst separation and reuse. osti.gov

By first synthesizing a metal complex using the amino derivative as a ligand and then grafting this complex onto a support via the bromo- group, a single-site heterogeneous catalyst can be prepared. This approach aims to combine the precise molecular definition of a homogeneous catalyst with the practical advantages of a heterogeneous system. rsc.org The development of such catalysts is a key area of research, with applications in a wide range of organic transformations. researchgate.net

Exploratory Biochemical and Biological Interaction Studies (In Vitro and In Silico Focus)

The presence of a nitroaromatic system and an alkyl halide in this compound makes it and its derivatives interesting candidates for exploratory biochemical and biological studies. These investigations are typically performed using computational (in silico) and laboratory (in vitro) methods to predict and confirm interactions with biological macromolecules.

Investigation of Molecular Target Binding and Ligand-Protein Interactions (Computational Docking and In Vitro Assays)

To explore the potential biological activity of a compound like this compound, researchers often begin with computational and in vitro binding studies.

Computational Docking: Molecular docking is an in silico technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netnih.govresearchgate.netnih.govnih.govjournaljpri.com Using software like AutoDock, the three-dimensional structure of this compound or its derivatives can be "docked" into the binding site of a target protein. mdpi.com This simulation calculates the binding energy and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions), providing insights into the binding affinity and specificity. nih.gov This method allows for the rapid screening of a compound against a panel of known biological targets. nih.govresearchgate.net

In Vitro Binding Assays: To experimentally validate computational predictions, in vitro binding assays are performed. nih.gov These assays directly measure the interaction between the compound and a purified protein. labcorp.com Common techniques include:

Equilibrium Dialysis: This method determines the fraction of a compound that is unbound (free) versus bound to a protein in a solution. labcorp.combioivt.com It is considered a gold standard for measuring plasma protein binding. labcorp.com

Microscale Thermophoresis (MST): A technique that measures the motion of molecules along a temperature gradient, which changes upon binding to a partner. uni-muenchen.de It can be used to determine binding affinities in various solutions, including complex biological liquids like blood serum. uni-muenchen.de

Protein-Fragment Complementation Assays (PCAs): These are sensitive assays used to study protein-protein interactions in vitro and in vivo. springernature.com

These studies are crucial for understanding a compound's pharmacokinetic profile, as only the unbound fraction is typically available to exert a pharmacological effect. labcorp.com

Table 2: General Workflow for Investigating Ligand-Protein Interactions

| Step | Method | Purpose |

|---|---|---|

| 1. Target Identification | Literature Review, Bioinformatics | To select relevant protein targets for the study. |

| 2. In Silico Screening | Molecular Docking | To predict the binding mode and affinity of the compound to the target protein's active site. nih.govnih.gov |

| 3. In Vitro Binding Assay | Equilibrium Dialysis, MST, etc. | To experimentally measure the binding affinity (e.g., Kd) and confirm the interaction. labcorp.comuni-muenchen.de |

| 4. Data Analysis | Scatchard Plot, etc. | To determine key binding parameters and compare them with computational predictions. nih.gov |

Design and Synthesis of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for visualizing and studying specific molecules and processes within biological systems. mdpi.comnih.gov A typical fluorescent probe consists of a recognition moiety that selectively binds to a target and a signaling moiety (e.g., a fluorophore) that produces a detectable signal. mdpi.com

This compound can serve as a versatile scaffold for the synthesis of molecular probes due to its modifiable functional groups. rsc.org A synthetic strategy could involve:

Fluorophore Attachment: The nitro group can be reduced to an amine, which can then be readily coupled to a variety of fluorophores (e.g., anthracene (B1667546) derivatives) through amide bond formation.

Target Recognition Moiety: The bromopropoxy chain can be chemically modified to introduce a specific recognition element. For example, it could be converted to an azide (B81097) for "click" chemistry attachment to a biomolecule or transformed into a functional group that targets a specific enzyme or receptor.

The design of such probes must consider factors like water solubility, cell permeability, and minimal perturbation of the biological system being studied. nih.gov Computational chemistry can be employed to predict the properties of the designed probe, such as its excitation and emission wavelengths, before synthesis. nih.gov

Mechanistic Studies of Cellular Interactions at a Molecular Level (e.g., Reactive Intermediate Formation)

When a compound enters a cell, it can be metabolized by enzymes, sometimes leading to the formation of reactive intermediates. Nitroaromatic compounds, in particular, are known to undergo enzymatic reduction of the nitro group in vivo. This process can generate reactive species such as nitroso, hydroxylamino, and nitroxyl (B88944) radicals, which can be toxic to cells. researchgate.net

Studying the metabolic fate of this compound at a molecular level is crucial for understanding its potential biological effects. In vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, can be employed to identify potential metabolites. bioivt.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to detect and characterize the parent compound and any new chemical species formed. labcorp.com Understanding the formation of reactive intermediates is important for assessing the compound's potential for cytotoxicity or for designing it as a bioreductive prodrug that becomes active only after being reduced in a specific cellular environment (e.g., a hypoxic tumor).

Structure-Activity Relationship (SAR) Studies for Scaffold Development (In Vitro/In Silico)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov this compound can serve as a starting scaffold for SAR investigations. mdpi.comstrath.ac.uknih.gov

The process involves synthesizing a library of analogues where specific parts of the molecule are systematically varied. For the this compound scaffold, modifications could include:

Aromatic Ring Substitution: Introducing different substituents (e.g., chloro, methyl, methoxy) at various positions on the benzene (B151609) ring.

Alkoxy Chain Length: Varying the length of the propoxy chain (e.g., ethoxy, butoxy).

Functional Group Transformation: Replacing the bromo- substituent with other functional groups.

Each synthesized derivative is then tested in a relevant in vitro assay (e.g., an enzyme inhibition assay or a cell-based assay) to determine its activity. nih.govfrontiersin.org By comparing the activities of the different analogues, researchers can deduce which structural features are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. researchgate.netfrontiersin.org This iterative process of design, synthesis, and testing guides the development of optimized lead compounds. nih.govstrath.ac.uk

Table 3: Hypothetical SAR Study for Scaffold Development

| Scaffold Modification | Rationale |

|---|---|

| Varying substituent on the phenyl ring | To probe electronic and steric effects on binding. |

| Altering the length of the alkoxy chain | To investigate the impact of hydrophobicity and chain flexibility. |

| Replacing the bromo- substituent | To explore alternative reactive handles or non-reactive groups. |

Environmental Chemistry Research (Degradation Studies)

The environmental fate of synthetic chemicals is a critical area of research, particularly for compounds with potential persistence and toxicity. Nitroaromatic compounds, a class to which this compound belongs, have been the subject of extensive degradation studies due to their widespread industrial use and subsequent environmental contamination. researchgate.netnih.gov Understanding the degradation pathways of these compounds is essential for developing effective bioremediation strategies. nih.gov

Investigation of Degradation Pathways of Nitroaromatic Compounds in Environmental Systems

The environmental degradation of nitroaromatic compounds can proceed through various biotic and abiotic pathways. The recalcitrance of these molecules often stems from the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack. nih.gov However, numerous microorganisms have evolved enzymatic machinery to break down these compounds. wikipedia.org

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. frontiersin.org The primary strategies employed by microorganisms involve either the reduction of the nitro group or the oxidation of the aromatic ring. wikipedia.org

Reductive Pathways: Under anaerobic conditions, the nitro group is often the first point of attack. A series of reductions, catalyzed by nitroreductases, can convert the nitro group to nitroso, hydroxylamino, and ultimately amino groups. wikipedia.org For instance, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 involves the reduction of nitrobenzene to hydroxylaminobenzene, which is then rearranged to 2-aminophenol. mdpi.comacs.org This is followed by ring cleavage of the resulting aminophenol. acs.org

Oxidative Pathways: In aerobic environments, bacteria have developed two main strategies for initiating the degradation of nitroaromatic compounds. One involves monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. wikipedia.orgresearchgate.net For example, Comamonas sp. JS765 utilizes a dioxygenase to convert nitrobenzene directly to catechol, which is then funneled into central metabolic pathways. researchgate.netrsc.org Another oxidative strategy involves an initial partial reduction of the nitro group to a hydroxylamino group, followed by an enzyme-catalyzed rearrangement to a hydroxylated aromatic compound, which can then undergo ring fission. wikipedia.org

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading a variety of nitroaromatic compounds through the action of their non-specific lignin-degrading enzymes. wikipedia.orgfrontiersin.org

Proposed Degradation Pathway for this compound:

While specific studies on the degradation of this compound are not extensively documented, a putative pathway can be proposed based on the known degradation mechanisms of related nitroaromatic and halogenated aliphatic compounds. The degradation would likely involve a combination of reactions targeting both the nitroaromatic ring and the bromopropoxy side chain.

The initial attack could occur at either the nitro group or the side chain.

Initial Attack on the Nitro Group: Following the well-established reductive pathways, the nitro group could be sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 3-(3-Bromopropoxy)aniline. This amino-substituted compound would then be more susceptible to oxidative ring cleavage.

Initial Attack on the Side Chain: Alternatively, the degradation could be initiated on the 3-bromopropoxy side chain. This could involve two primary enzymatic reactions:

Ether Cleavage: Microbial enzymes, such as etherases, can cleave the ether linkage. researchgate.netnih.govfrontiersin.org This would result in the formation of 3-nitrophenol (B1666305) and 3-bromo-1-propanol (B121458). 3-nitrophenol is a known biodegradable compound that can be further mineralized.

Dehalogenation: The bromine atom could be removed from the aliphatic chain by dehalogenase enzymes. mdpi.com This could occur either before or after ether cleavage. If it occurs before, it would yield 1-(3-hydroxypropoxy)-3-nitrobenzene.

Subsequent degradation would involve the breakdown of the initial intermediates. For example, 3-nitrophenol can be degraded via pathways involving the formation of catechol or hydroquinone, followed by ring fission. The aliphatic fragments, such as 3-bromo-1-propanol or 3-hydroxy-1-propanol, would be channeled into central metabolism.

The table below outlines the plausible enzymatic reactions involved in the degradation of nitroaromatic compounds, which can be extrapolated to understand the fate of this compound.

| Enzyme Class | Reaction Catalyzed | Relevance to this compound Degradation |

| Nitroreductases | Reduction of the nitro group (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and amino (-NH2) groups. | Initial transformation of the nitroaromatic ring. |

| Monooxygenases | Incorporation of one oxygen atom into the aromatic ring, often leading to hydroxylation and subsequent elimination of the nitro group as nitrite. | Oxidative degradation of the aromatic ring. |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, leading to the formation of a diol and subsequent ring cleavage. | Key step in the aerobic mineralization of the aromatic core. |

| Etherases | Cleavage of the ether linkage (-O-). | Degradation of the propoxy side chain, releasing 3-nitrophenol. |

| Dehalogenases | Removal of the bromine atom from the aliphatic chain. | Detoxification and further degradation of the side chain. |

The following table details the proposed sequential degradation steps for this compound, integrating the known pathways for its constituent functional groups.

| Step | Proposed Reaction | Potential Intermediate Compound(s) |

| 1a | Reductive pathway: Reduction of the nitro group. | 1-(3-Bromopropoxy)-3-nitrosobenzene, 1-(3-Bromopropoxy)-3-hydroxylaminobenzene, 3-(3-Bromopropoxy)aniline |

| 1b | Oxidative pathway: Ether cleavage of the side chain. | 3-Nitrophenol and 3-Bromo-1-propanol |

| 1c | Oxidative pathway: Dehalogenation of the side chain. | 1-(3-Hydroxypropoxy)-3-nitrobenzene |

| 2 | Further degradation of intermediates. | Catechol, Hydroquinone, 1,2,4-Benzenetriol (from 3-nitrophenol); Propionaldehyde, Propionic acid (from propanol (B110389) derivatives) |

| 3 | Ring Cleavage. | Aliphatic acids (e.g., muconic acid derivatives) |

| 4 | Mineralization. | Carbon dioxide, water, bromide, and ammonium (B1175870) ions. |

It is important to note that the actual degradation pathway in a specific environmental matrix will depend on a variety of factors, including the microbial community present, oxygen availability, pH, and temperature. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromopropoxy)-3-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves nucleophilic substitution between 3-nitrophenol and 1,3-dibromopropane in the presence of a base like potassium carbonate. The reaction typically uses polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity. Yield optimization requires controlling stoichiometry (excess 1,3-dibromopropane) and ensuring anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies the propoxy chain (δ 3.5–3.7 ppm for -OCH-, δ 1.9–2.1 ppm for -CHBr) and nitro group (meta-substituted aromatic protons at δ 7.4–8.2 ppm). C NMR confirms the bromine-bearing carbon (δ 30–35 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization). Retention time comparison with standards validates identity .

- Mass Spectrometry : ESI-MS shows the molecular ion peak at m/z 275 [M+H] for CHBrNO.

Q. What are the critical stability considerations for storing and handling this compound?

Methodological Answer: The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials. Decomposition products (e.g., 3-nitrophenol) can form via hydrolysis; periodic HPLC analysis monitors stability. Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to high temperatures (>40°C) .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom in the propoxy chain is a good leaving group, but the nitro group at the meta position exerts strong electron-withdrawing effects, polarizing the C-Br bond and enhancing reactivity. Steric hindrance is minimal due to the linear propoxy chain, favoring S2 mechanisms. Solvent choice (e.g., DMSO for polar aprotic environments) and nucleophile strength (e.g., amines > thiols) dictate reaction rates. Kinetic studies via GC-MS or H NMR track substituent displacement .

Q. How do positional isomers (e.g., 1-(3-Bromopropoxy)-2-nitrobenzene) differ in physicochemical properties and applications?

Methodological Answer:

- Electronic Effects : The nitro group at the ortho position (vs. meta) increases steric hindrance, reducing reactivity in substitution reactions. Meta-nitro derivatives exhibit stronger electron-withdrawing effects, enhancing electrophilic aromatic substitution rates.

- Applications : Meta-substituted derivatives are more favorable in drug synthesis (e.g., kinase inhibitors) due to better bioavailability, while ortho isomers may serve as rigid scaffolds in material science .

Q. What computational strategies can predict the biological or material science applications of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study charge distribution and reactive sites. Fukui indices identify nucleophilic/electrophilic regions.

- Molecular Docking : Screen against protein targets (e.g., cytochrome P450) to predict metabolic pathways or binding affinity.

- Crystallography : SHELX software refines X-ray diffraction data to resolve crystal packing and intermolecular interactions, guiding material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.